(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine is a heterocyclic organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a methanamine substituent at the 4-position. The compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.
The compound can be sourced from various synthetic routes that utilize readily available starting materials. It is classified under heterocyclic compounds, specifically as a pyrazolo[3,4-b]pyridine derivative, which is known for its diverse biological properties and potential therapeutic applications.
The synthesis of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine typically involves multi-step synthetic strategies. Two primary methods are commonly employed:
The reaction conditions, including solvent choice (often ethanol or dimethylformamide), temperature, and catalyst concentration, are crucial for optimizing yield and purity. Continuous flow reactors are increasingly used in industrial settings to enhance efficiency and scalability.
The molecular structure of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine consists of:
The molecular formula can be represented as CHN, with a molecular weight of approximately 162.19 g/mol.
(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine can undergo various chemical reactions:
Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are frequently used. The choice of conditions—temperature, pH, and solvent—are tailored to achieve specific transformations .
The mechanism of action for (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine involves its interaction with various biological targets, particularly enzymes such as kinases. By inhibiting these enzymes, the compound can modulate critical signaling pathways involved in cellular processes like proliferation and apoptosis. This property makes it a candidate for cancer therapeutics and other diseases where cell signaling is disrupted .
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy confirm the presence of characteristic peaks corresponding to the pyrazole and pyridine moieties, indicating successful synthesis and structural integrity .
(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine has several scientific uses:
The 1H-pyrazolo[3,4-b]pyridine scaffold exhibits two possible tautomeric forms: the 1H-isomer (aromatic bicyclic system) and the 2H-isomer (non-aromatic pyridine ring). Computational studies using AM1 and DFT methods demonstrate that the 1H-tautomer is thermodynamically favored by 37.03 kJ/mol (≈9 kcal/mol) over the 2H-form due to preservation of aromaticity in both rings [1]. This stability arises from the delocalization of the nitrogen lone pair across the fused system, which is disrupted in the 2H-tautomer. The 2H-form is typically observed only when the pyridine ring is non-aromatic (e.g., tetrahydropyridones) [1].
For (1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine, the 1H-configuration is exclusive. This tautomer maximizes electronic delocalization, allowing the methanamine substituent at C4 to participate in extended conjugation. DrugBank data corroborates the biological relevance of this tautomer, with 14 drug candidates derived from 1H-pyrazolo[3,4-b]pyridines (including approved drugs), while zero 2H-analogues exist in development pipelines [1].
The 1H-pyrazolo[3,4-b]pyridine core features five modifiable positions (N1, C3, C4, C5, C6), each with distinct substitution preferences based on >300,000 documented compounds [1]:
Table 1: Prevalence of Substituents at Key Positions
Position | Most Common Substituents | Prevalence (%) | Rare Substituents |
---|---|---|---|
N1 | Methyl | 31.0% | Unsubstituted (H) |
Other alkyls | 23.0% | ||
Phenyl | 15.0% | ||
C3 | Hydrogen | 30.8% | Heterocycles |
Methyl | 46.8% | Amino/hydroxy | |
C4 | Hydrogen/oxoa | >80.0% | Methanamine |
C6 | Hydrogen | Dominant | Carboxylic acids |
a4-oxo tautomers exhibit enhanced stability.
C4-Methanamine Specificity: The (1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine moiety (CAS: 1155846-90-4; C~7~H~8~N~4~) represents a rare substitution pattern at C4 [4] [9]. Over 95% of known derivatives feature hydrogen, carbonyl groups, or aryl rings at C4, making aminomethyl substitution a structurally distinct chemotype [1]. This contrasts with C3-aminomethyl analogues (e.g., 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine, CAS: 1155846-90-4), which are more prevalent but electronically distinct [6] [9].
Table 2: C4 Substituent Diversity in 1H-Pyrazolo[3,4-b]pyridines
C4 Substituent | Representative Examples | Frequency | Biological Significance |
---|---|---|---|
Hydrogen | Unsubstituted core | High | Synthetic intermediate |
Oxo (carbonyl) | 4-hydroxypyrazolo[3,4-b]pyridines (pyridones) | Very High | Enzyme inhibition (e.g., xanthine oxidase) |
Aryl/Heteroaryl | 4-phenyl derivatives | Moderate | Kinase inhibition |
Methanamine | (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine | Low | Antibacterial scaffolds |
The methanamine group (–CH~2~NH~2~) exerts unique electronic and steric influences depending on its attachment position (C3 vs. C4):
Both isomers form hydrogen-bonding networks: The C4-methanamine’s amino group acts as a H-bond donor/acceptor, critical for target engagement (e.g., antibacterial activity against anaerobes) [3].
Steric Accessibility:
C3-methanamine derivatives face rotational restrictions from the adjacent N2 atom, limiting conformational adaptability in biological systems.
Functional Potential:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: